molecular formula C17H24N2O2 B12911441 Hexanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- CAS No. 63844-89-3

Hexanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-

Katalognummer: B12911441
CAS-Nummer: 63844-89-3
Molekulargewicht: 288.4 g/mol
InChI-Schlüssel: UQVBBCGFPNPSGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)hexanamide is an indole derivative known for its diverse biological activities. This compound is structurally related to melatonin, a hormone that regulates sleep-wake cycles. The indole moiety in its structure is a significant feature, contributing to its wide range of applications in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)hexanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)hexanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Wissenschaftliche Forschungsanwendungen

N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)hexanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is studied for its potential effects on biological systems, including its role in regulating circadian rhythms and its antioxidant properties.

    Medicine: Research explores its potential therapeutic applications, such as in the treatment of sleep disorders, cancer, and neurodegenerative diseases.

    Industry: It is used in the development of pharmaceuticals and as a precursor for other biologically active compounds.

Wirkmechanismus

The mechanism of action of N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)hexanamide involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)hexanamide is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and modulate various signaling pathways sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer

63844-89-3

Molekularformel

C17H24N2O2

Molekulargewicht

288.4 g/mol

IUPAC-Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexanamide

InChI

InChI=1S/C17H24N2O2/c1-3-4-5-6-17(20)18-10-9-13-12-19-16-8-7-14(21-2)11-15(13)16/h7-8,11-12,19H,3-6,9-10H2,1-2H3,(H,18,20)

InChI-Schlüssel

UQVBBCGFPNPSGR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.